Alpha-cyano-4-hydroxycinnamic acid is derived from natural sources, primarily found in plants as part of the phenylpropanoid metabolic pathway. It is classified as an organic compound with the molecular formula and a molar mass of approximately 189.18 g/mol. The carboxylate form of this compound is known as alpha-cyano-4-hydroxycinnamate.
The synthesis of alpha-cyano-4-hydroxycinnamic acid can be achieved through various chemical pathways. One common method involves the reaction between 4-hydroxycinnamic acid and cyanogen bromide or other cyanating agents under controlled conditions.
Synthesis Method:
This method is advantageous due to its straightforward approach and the availability of starting materials.
The molecular structure of alpha-cyano-4-hydroxycinnamic acid features:
The structural arrangement allows for hydrogen bonding and interactions that are crucial for its function as a matrix in mass spectrometry.
Alpha-cyano-4-hydroxycinnamic acid participates in various chemical reactions, primarily involving:
These reactions expand its utility in synthetic organic chemistry and analytical applications.
In mass spectrometry applications, alpha-cyano-4-hydroxycinnamic acid acts primarily by:
This mechanism is critical for achieving high sensitivity and resolution in mass spectrometric analyses.
Alpha-cyano-4-hydroxycinnamic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various analytical techniques, especially in mass spectrometry.
Alpha-cyano-4-hydroxycinnamic acid has diverse applications across several scientific fields:
CHCA (α-Cyano-4-hydroxycinnamic acid) is a well-characterized, potent, and non-competitive inhibitor of monocarboxylate transporters (MCTs), a family of proton-coupled symporters critical for the cellular influx and efflux of metabolically important monocarboxylates like lactate, pyruvate, and ketone bodies [3] [6] [8]. Its inhibitory activity primarily targets specific MCT isoforms, profoundly impacting cellular metabolism, particularly in pathological contexts like cancer.
Cancer cells frequently exhibit a metabolic reprogramming known as the Warburg effect, characterized by high glycolytic rates and lactate production even under normoxic conditions. To maintain intracellular pH homeostasis and fuel oxidative metabolism in oxygenated tumor cells or adjacent stromal cells, cancer cells rely heavily on MCTs, especially MCT1 and MCT4, for lactate export and import [2] [8]. CHCA effectively disrupts this critical lactate shuttle.
By inhibiting MCT-mediated lactate efflux, CHCA causes significant intracellular lactate accumulation in glycolytic cancer cells. This accumulation has several detrimental consequences:
Experimental evidence demonstrates that CHCA (typically at concentrations of 0.5-20 mM) reduces proliferation, invasion, and migration in various cancer cell lines, including glioma (U251), breast cancer (MCF-7), and cervical cancer (SiHa) [2] [6] [7]. Its cytotoxic effect is particularly pronounced in cancer cells overexpressing MCT1 and dependent on high lactate flux. CHCA also disrupts physiological processes dependent on lactate transport, such as branching morphogenesis in developing rat lung explants, highlighting its potent biological effect [3].
Table 1: Impact of CHCA on Cancer Cell Parameters
Cancer Cell Line | MCT Isoform Targeted | Key CHCA Effect(s) | Concentration Range | Functional Outcome |
---|---|---|---|---|
U251 (Glioma) | MCT1 (High), MCT4 | ↓ Glucose consumption, ↓ Lactate production, Cytotoxicity | 5-10 mM | Inhibited proliferation, induced cell death |
MCF-7 (Breast) | MCT1 | ↓ Lactate efflux | 10-20 mM | Reduced proliferation, migration, invasion; Increased cell death |
SiHa (Cervical) | MCT4 | Inhibition of [¹⁴C]-lactate uptake (EC₅₀ ~10.7 µM), Cytotoxicity (EC₅₀ ~10.7 µM) | 10.7 µM (EC₅₀) | Reduced lactate uptake, Cytotoxicity in lactate-containing medium |
HCT-116 (Colon) | MCT1 | Cytotoxicity | IC₅₀ ~1650 µM | Reduced cell viability |
Lung Explants (Rat) | MCT1/MCT4 | Disrupted branching, ↓ Epithelial perimeter/area | 0.5-1.0 mM | Impaired lung development |
CHCA exhibits significant selectivity among MCT isoforms, primarily driven by structural complementarity with the substrate binding pocket:
The binding mode of CHCA involves competition with the substrate (lactate/pyruvate) for the transport site, preventing proton-coupled monocarboxylate translocation across the plasma membrane. Its inhibitory effect is rapid and occurs extracellularly, as CHCA does not need to enter the cell to exert its function [7].
Table 2: CHCA Selectivity and Binding Determinants for MCT Isoforms
MCT Isoform | CHCA Sensitivity | Approx. Ki Relative to MCT1 | Key Structural Determinants for CHCA Binding | Critical CHCA Structural Features |
---|---|---|---|---|
MCT1 (SLC16A1) | High | 1x (Reference, Ki ~5-10 µM) | Optimal binding pocket size/composition; Key polar residues (e.g., Arg, His) for cyano/carboxyl | Cyano group (-CN), Carboxylate (-COO⁻), Planar backbone, 4-OH group |
MCT2 (SLC16A7) | Moderate | ~2-5x Higher Ki? | Structural differences in binding pocket residues vs MCT1 | Cyano group (-CN), Carboxylate (-COO⁻) |
MCT3 (SLC16A8) | Low/Insensitive | >>10x Higher Ki | Binding pocket likely incompatible or lacks key interaction sites | Minimal interaction |
MCT4 (SLC16A3) | Low | 5-10x Higher Ki (Ki ~50-100 µM) | Larger/more hydrophobic binding pocket; Reduced complementarity | Carboxylate (-COO⁻) essential; Cyano/OH group interaction less optimal |
Beyond MCT inhibition, CHCA serves as a valuable pharmacophore scaffold for developing inhibitors targeting aldose reductase (ALR2, AKR1B1), a key enzyme in the diabetic polyol pathway implicated in the pathogenesis of chronic diabetic complications like neuropathy, retinopathy, cataracts, and nephropathy [1].
Under hyperglycemic conditions, ALR2 reduces glucose to sorbitol using NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH). This polyol pathway activation is detrimental due to:
Recognizing the limitations of existing aldose reductase inhibitors (ARIs) like epalrestat (adverse effects, pharmacokinetic issues), researchers focused on the CHCA scaffold. Structure-based design leveraged insights from docking studies indicating that the α-cyano group of CHCA enhances binding affinity to ALR2 by forming additional hydrogen bonds (e.g., with Ser214 in the active site) compared to its parent compound, p-coumaric acid [1].
This led to the synthesis of a series of novel, flexible CHCA-derived inhibitors. These compounds typically consist of three parts:
One optimized compound, (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide (5f), emerged as highly potent:
The structure-activity relationship (SAR) within this CHCA-derivative series revealed the importance of the spacer length and the nature of the MAA part for optimal ALR2 inhibition. For instance, compound 5f (with a longer spacer: n=3) was ~5 times more potent than a close analogue (5d, n=2). Bulky groups like tert-butyl in the MAA part generally decreased activity with longer spacers but could increase it with shorter spacers, indicating a need for precise spatial matching within the enzyme's active site [1].
A critical challenge in developing effective ARIs is achieving selectivity for ALR2 over the closely related enzyme aldehyde reductase (ALR1, AKR1A1). ALR1 plays important physiological roles in detoxifying reactive aldehydes (e.g., derived from lipid peroxidation) and metabolizing neurotransmitters and corticosteroids. Non-selective inhibition of ALR1 is associated with adverse effects, including the toxic accumulation of aldehyde substrates [1].
CHCA-derived inhibitors, particularly compound 5f, demonstrate promising selectivity profiles:
This high selectivity is a major advantage of the rationally designed CHCA derivatives over some earlier ARIs, reducing the potential for off-target effects mediated by ALR1 inhibition and enhancing their therapeutic potential for managing diabetic complications.
Table 3: Profile of CHCA-Derived ALR2 Inhibitor 5f
Property | Result/Value | Significance/Implication |
---|---|---|
ALR2 Inhibition (IC₅₀) | 72.7 ± 1.6 nM | Highly potent, comparable to epalrestat (61.3 ± 1.3 nM) |
ALR1 Inhibition | Not Significant | High selectivity for ALR2 over ALR1, reducing toxicity risk |
Antioxidant Activity | Strong | Multifunctional: Addresses both polyol pathway and oxidative stress |
In Vivo Efficacy (Hyperglycemic Chick Embryo) | ||
* Neural Tube Defects (NTDs) | Reduced | Protective effect against developmental malformations |
* Embryo Death Rate | Reduced | Improved survival |
* Body Weight/Morphology | Improved | Counteracted hyperglycemia-induced growth impairment |
Mechanistic Effects In Vivo | ||
* Pax3 Expression | Restored | Corrected critical developmental gene expression |
* ALR2 Activity | Normalized | Direct target engagement in vivo |
* Sorbitol Accumulation | Prevented | Blocked polyol pathway flux |
* ROS/MDA Generation | Reduced to Normal | Confirmed potent antioxidant effect |
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4